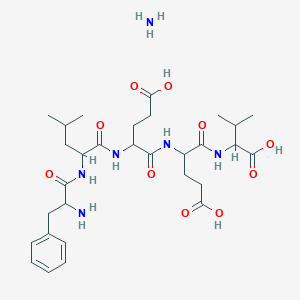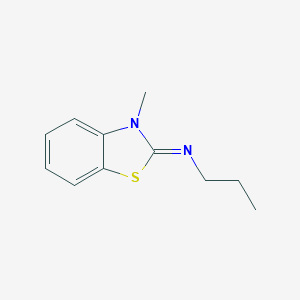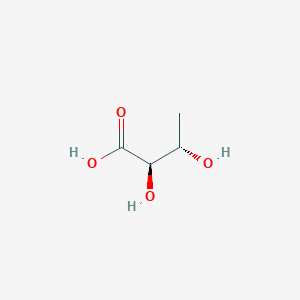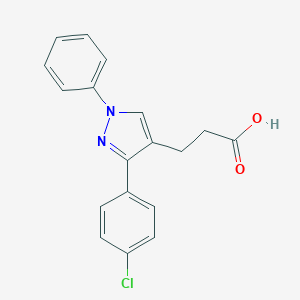
Di(azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(azetidin-1-yl)methanone, also known as DAPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinone derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of Di(azetidin-1-yl)methanone is not fully understood. However, it has been suggested that Di(azetidin-1-yl)methanone inhibits the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell growth and replication. Di(azetidin-1-yl)methanone has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Di(azetidin-1-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and replication. Di(azetidin-1-yl)methanone has also been found to induce apoptosis in cancer cells, leading to their death. In addition, Di(azetidin-1-yl)methanone has been found to inhibit the replication of viruses, leading to their inhibition.
実験室実験の利点と制限
Di(azetidin-1-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. Di(azetidin-1-yl)methanone has also been found to have low toxicity, making it a potential candidate for therapeutic applications. However, Di(azetidin-1-yl)methanone has some limitations for lab experiments. It has poor solubility in water, making it difficult to use in aqueous solutions. In addition, Di(azetidin-1-yl)methanone has a short half-life, making it difficult to use in long-term experiments.
将来の方向性
There are several future directions for the study of Di(azetidin-1-yl)methanone. One potential direction is to investigate the potential therapeutic applications of Di(azetidin-1-yl)methanone in the treatment of cancer and viral infections. Another direction is to study the mechanism of action of Di(azetidin-1-yl)methanone and to identify the enzymes that it targets. Further studies are also needed to optimize the synthesis method of Di(azetidin-1-yl)methanone and to improve its solubility and stability. In addition, the potential side effects of Di(azetidin-1-yl)methanone need to be studied to ensure its safety for human use.
Conclusion:
In conclusion, Di(azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. Di(azetidin-1-yl)methanone has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, it also has some limitations, including poor solubility in water and a short half-life. Further studies are needed to investigate the potential therapeutic applications of Di(azetidin-1-yl)methanone and to optimize its synthesis method.
合成法
Di(azetidin-1-yl)methanone can be synthesized using various methods, including the reaction of azetidine-1-carboxylic acid with oxalyl chloride followed by reaction with methylamine. Another method involves the reaction of 2-chloroacetonitrile with azetidine in the presence of a base to yield Di(azetidin-1-yl)methanone. The yield of Di(azetidin-1-yl)methanone can be improved by using a solvent such as dimethylformamide.
科学的研究の応用
Di(azetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. Di(azetidin-1-yl)methanone has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
特性
CAS番号 |
100079-42-3 |
|---|---|
分子式 |
C7H12N2O |
分子量 |
140.18 g/mol |
IUPAC名 |
bis(azetidin-1-yl)methanone |
InChI |
InChI=1S/C7H12N2O/c10-7(8-3-1-4-8)9-5-2-6-9/h1-6H2 |
InChIキー |
LPIWHQJSFGHODR-UHFFFAOYSA-N |
SMILES |
C1CN(C1)C(=O)N2CCC2 |
正規SMILES |
C1CN(C1)C(=O)N2CCC2 |
同義語 |
Azetidine,1,1-carbonylbis-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)
![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)
![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)

![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)
![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)
